(R)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride
CAS No.:
Cat. No.: VC15941514
Molecular Formula: C8H19ClN2O2S
Molecular Weight: 242.77 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H19ClN2O2S |
|---|---|
| Molecular Weight | 242.77 g/mol |
| IUPAC Name | N-[(3R)-pyrrolidin-3-yl]butane-1-sulfonamide;hydrochloride |
| Standard InChI | InChI=1S/C8H18N2O2S.ClH/c1-2-3-6-13(11,12)10-8-4-5-9-7-8;/h8-10H,2-7H2,1H3;1H/t8-;/m1./s1 |
| Standard InChI Key | FPSUPWXYYAFUAJ-DDWIOCJRSA-N |
| Isomeric SMILES | CCCCS(=O)(=O)N[C@@H]1CCNC1.Cl |
| Canonical SMILES | CCCCS(=O)(=O)NC1CCNC1.Cl |
Introduction
(R)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is a chiral sulfonamide compound that holds significant potential in medicinal chemistry. It is characterized by its unique structure, which includes a pyrrolidine ring and a butane chain, making it a valuable candidate for various therapeutic applications.
Synthesis Overview
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Starting Materials: Typically involves butane-1-sulfonyl chloride and (3R)-pyrrolidin-3-amine.
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Reaction Conditions: Often involves a base to facilitate the coupling reaction.
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Purification: May include recrystallization or chromatography to achieve high purity.
Biological Activity and Applications
(R)-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride is of interest for its potential biological activities, particularly in the realm of enzyme inhibition. While specific data on its biological activity is limited, compounds with similar structures have shown promise in inhibiting various enzymes, which could lead to therapeutic applications in autoimmune diseases and inflammatory conditions.
Comparison with Similar Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-(pyrrolidin-3-yl)butane-1-sulfonamide | Lacks methyl substitution on nitrogen | Potentially different solubility and reactivity |
| N-methyl-N-(pyrrolidin-3-yl)butane-1-sulfonamide hydrochloride | Methyl substitution on nitrogen | Enhanced biological activity through structural modification |
| N-methyl-N-(piperidin-3-yl)butane-1-sulfonamide | Piperidine ring instead of pyrrolidine | Different stereochemistry affecting biological activity |
Potential Therapeutic Targets
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Autoimmune Diseases: Inhibition of specific enzymes could lead to therapeutic effects in conditions like rheumatoid arthritis and lupus.
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Inflammatory Conditions: Similar compounds have shown promise in reducing inflammation by targeting key pathways.
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